Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
Overview
Description
Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a useful research compound. Its molecular formula is C28H31BrN2O6S and its molecular weight is 603.5. The purity is usually 95%.
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Biological Activity
Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 603.53 g/mol. This compound features a unique structural arrangement that includes a biphenyl moiety, a pyridine ring, and various functional groups such as tert-butoxycarbonyl and ethylsulfonyl. Its potential biological activity is under investigation, particularly in the context of its role as a peptide inhibitor and its interaction with various biological systems.
The compound's structure contributes to its biological activity, particularly through the presence of the bromine atom and the sulfonyl group, which enhance its reactivity. The synthesis typically involves multiple steps, including protecting group strategies and coupling reactions using intermediates like 5-bromo-4-methyl-pyridine derivatives.
Biological Activity Overview
This compound has been classified as a peptide inhibitor , which implies its ability to interfere with protein-protein interactions essential for various biological processes. Peptide inhibitors are known to modulate pathways involved in cell signaling, proliferation, and apoptosis.
The specific mechanism by which this compound exerts its biological effects is still being elucidated. However, similar compounds have demonstrated the capacity to induce degradation of proteins involved in critical cellular functions. For instance, studies on bromodomain and extraterminal (BET) protein degraders have shown that small molecules can efficiently induce degradation of BET proteins, leading to inhibition of cancer cell growth through apoptosis induction .
Case Studies
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Peptide Inhibition Studies :
- Preliminary studies suggest that compounds with structural similarities to this compound can effectively inhibit specific peptide interactions in vitro. These studies often utilize cell lines to assess the compound's efficacy in modulating target protein levels.
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Cancer Cell Line Experiments :
- Research involving BET protein inhibitors has highlighted their potential in cancer therapeutics. For example, compounds that induce degradation of BRD2, BRD3, and BRD4 proteins have been shown to significantly reduce tumor growth in xenograft models . The implications for this compound lie in its potential to similarly impact tumor biology through targeted protein interactions.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-4-methylpyridine | Contains bromine and methyl group on pyridine | Simpler structure; lacks biphenyl |
Ethyl 5-(4-methylphenyl)-4-methylthiazole-2-carboxylate | Contains thiazole instead of pyridine | Different heterocyclic structure |
Methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonyl)aminopropanoate | Similar amine functionality | Different substitution pattern |
Properties
IUPAC Name |
methyl 3-[(3-bromo-4-methylpyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(3-ethylsulfonylphenyl)-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31BrN2O6S/c1-8-38(34,35)21-11-9-10-19(14-21)20-15-22(26(32)36-7)18(3)23(16-20)31(27(33)37-28(4,5)6)25-24(29)17(2)12-13-30-25/h9-16H,8H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXISPCSTQZMVTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)N(C3=NC=CC(=C3Br)C)C(=O)OC(C)(C)C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100514 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-73-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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